3-Bromo-2,4-dimethylthiophene

Overview

Description

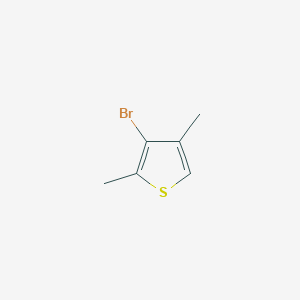

3-Bromo-2,4-dimethylthiophene is a chemical compound with the molecular formula C6H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

3-Bromo-2,4-dimethylthiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various biologically active compounds .

Result of Action

The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic semiconductors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is known for its mild and functional group tolerant conditions .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,4-dimethylthiophene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially leading to altered pharmacokinetics and pharmacodynamics. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators . These changes in gene expression can lead to alterations in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases, which are involved in cell signaling and regulation . By inhibiting these enzymes, this compound can disrupt signaling pathways and affect cellular responses. Additionally, this compound has been shown to bind to DNA and RNA, potentially interfering with transcription and translation processes . The binding interactions with biomolecules, such as proteins and nucleic acids, contribute to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, light, and pH . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and may even have therapeutic potential . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful consideration of dosage is essential when evaluating the safety and efficacy of this compound in preclinical and clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The interaction with cytochrome P450 enzymes also suggests potential effects on metabolic flux and metabolite levels, which can influence the overall pharmacokinetics of this compound and other co-administered compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound within cells can influence its biochemical activity and effects . Additionally, the transport and distribution of this compound may be affected by factors such as membrane permeability and cellular compartmentalization .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for understanding its precise biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dimethylthiophene typically involves the bromination of 2,4-dimethylthiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-dimethylthiophene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include debrominated thiophenes or modified thiophene rings.

Scientific Research Applications

3-Bromo-2,4-dimethylthiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of organic semiconductors and conductive polymers.

Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

Chemical Biology: It is used in the study of thiophene-based compounds and their interactions with biological systems.

Comparison with Similar Compounds

- 2-Bromo-3,4-dimethylthiophene

- 3-Bromo-2,5-dimethylthiophene

- 2,4-Dibromothiophene

Comparison: 3-Bromo-2,4-dimethylthiophene is unique due to its specific substitution pattern, which influences its reactivity and applications

Biological Activity

3-Bromo-2,4-dimethylthiophene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring with bromine and two methyl groups at the 2 and 4 positions. Its molecular formula is C6H7BrS, with a molecular weight of approximately 191.09 g/mol. The presence of bromine enhances its lipophilicity and reactivity, which are critical for biological interactions.

1. Enzyme Interaction:

this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction suggests potential implications in pharmacokinetics and toxicity profiles of drugs metabolized by these enzymes.

2. Cytotoxic Effects:

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. It induces cell cycle arrest and apoptosis through the inhibition of specific kinases involved in cell signaling pathways.

3. Antimicrobial Activity:

Research indicates that this compound possesses antimicrobial properties. Compounds containing thiophene rings have demonstrated antifungal and antibacterial effects, which may be enhanced by the presence of bromine.

Table 1: Summary of Biological Activities

Detailed Research Insights

- Cytotoxicity Studies: In laboratory settings, this compound was tested on various cancer cell lines, showing significant reductions in viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, with increased levels of caspase-3 activation observed during treatment.

- Antimicrobial Testing: In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Candida albicans, this compound displayed minimum inhibitory concentrations (MIC) as low as 25 µg/mL for bacterial strains, indicating strong antimicrobial potential.

Dosage Effects and Toxicity

The biological activity of this compound varies significantly with dosage. Lower doses (up to 5 µM) have shown minimal toxicity and potential therapeutic benefits in animal models. Conversely, higher doses lead to increased cytotoxicity and adverse effects on normal cells .

Metabolic Pathways

The compound undergoes metabolic transformations primarily through cytochrome P450-mediated oxidation processes. These metabolic pathways are crucial for understanding both the therapeutic efficacy and potential toxicological effects associated with the compound.

Properties

IUPAC Name |

3-bromo-2,4-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAWMIOGPDVYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442719 | |

| Record name | 3-Bromo-2,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79485-96-4 | |

| Record name | 3-Bromo-2,4-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.